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Experimental Data & Spectroscopic Analysis

A foundational study provides detailed experimental data on the conformational stability and vibrational

properties of 2-fluorobutane, which are critical for validating computational models [1].

Key Experimental Findings from Spectroscopic Data [1]:

Property Value / Result Conditions |/ Notes

Enthalpy Difference (Me- 102+10cm™1(1.21£0.12 From IR spectra in liquid krypton
trans | F-trans) kJ/mol) (-150 to -105 °C)

Enthalpy Difference (Me- 208 £ 21 cm~1(2.49 £0.25 From IR spectra in liquid krypton
trans | H-trans) kJ/mol) (-150 to -105 °C)

Conformer Population (at Me-trans: 50% + 2%; F-trans: Calculated from enthalpy differences
ambient temperature) 31% + 1%; H-trans: 19% + 1%

Computational Methods Ab initio calculations with Used for equilibrium geometries,
Used MP2/6-31G(d) level of theory force constants, and vibrational

assignments
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Experimental Protocol from [1]:

e Spectra Collection: Infrared (IR) spectra of both gas and solid phases (3500-50 cm~1) and Raman
spectra of the liquid phase (3500-50 cm~1) were recorded.

e Variable-Temperature Study: IR spectra (3500-400 cm~?) of 2-fluorobutane dissolved in liquid
krypton were studied over a temperature range of -105 to -150 °C. This low-temperature solvent
allows for better resolution of conformer-specific bands.

e Data Analysis: The relative intensities of six different conformer pairs in the IR spectra were used to
determine the enthalpy differences between the Me-trans, F-trans, and H-trans conformers.

¢ Vibrational Assignment: A complete vibrational assignment was proposed for the most stable Me-
trans conformer, supported by the force constants and intensity data obtained from the ab initio
calculations.

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) serves as an
authoritative source for critically evaluated thermophysical property data, which is essential for

benchmarking computational models [2].

Available Data for 2-Fluorobutane in NIST WTT [2]: The database contains recommended data for the

following properties (this is a summary list):

e Normal boiling temperature

e Critical temperature and pressure

¢ Density (for liquid and gas phases) as a function of temperature and pressure
e Enthalpy of vaporization

e Heat capacity (for both liquid and ideal gas)

e Viscosity

e Thermal conductivity

Synthesis and Characterization Protocol

For context on how a high-purity sample of 2-fluorobutane can be obtained for study, one patent describes a

synthesis method [3].

Reported Synthesis Protocol [3]:
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¢ Reaction Setup: 56.7 g of 2-butanol and 85.3 g of 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU) were
placed in a 300 ml glass reactor under a nitrogen atmosphere and heated to 60°C.

e Reaction: 50 g of methanesulfonyl fluoride was added dropwise over about an hour. After addition,
the reaction continued at 60°C for 5 hours, then the temperature was increased to 100°C for 1 further
hour.

¢ Product Collection: The distilled organic component was collected in a receiver cooled with a dry
ice-ethanol bath.

¢ Yield and Identification: The yield of 2-fluorobutane was 71.2%. The structure was confirmed by
1H-NMR and *°F-NMR spectroscopy [3].

Computational Thermodynamics Workflow

The following diagram illustrates a general methodology for computational modeling, integrating the

approaches identified in the search results.
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This workflow aligns with the CALPHAD (Calculation of Phase Diagrams) method, a cornerstone of
computational thermodynamics that relies on critical assessment of data, both computational and

experimental, to build robust thermodynamic databases for materials [4] [5] [6].

Methodology Comparison and Application Notes

While a direct, point-by-point comparison of different computational methods for 2-fluerebutane was not

available, the search results provide strong indications of effective approaches:

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s617584?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Computational_thermodynamics
https://link.springer.com/article/10.1007/s11434-014-0219-4
https://www.semanticscholar.org/paper/Computational-Thermodynamics%3A-The-Calphad-Method-Lukas-Fries/f18c8e5970e47d3ea5079412c6e05bcdfc7f84da
https://www.smolecule.com/products/s617584?utm_src=pdf-body
https://www.smolecule.com/products/s617584?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Ab Initio Methods: The successful use of ab initio calculations (MP2/6-31G(d)) demonstrates their
value for determining molecular properties like conformational stability and vibrational frequencies,
which form the foundation for thermodynamic models [1].

CALPHAD Method: This is a powerful, semi-empirical approach for modeling phase behavior and
thermodynamic properties across a wide range of temperatures and compositions. It is not typically
applied to a single, small molecule like 2-fluorobutane in isolation but is highly relevant in broader
materials science contexts, such as in the design of alloys and functional materials [4] [5] [6]. Its
strength lies in integrating data from various sources, including ab initio calculations and experiments,
to create self-consistent thermodynamic databases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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